N-(tert-butyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide
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Description
N-(tert-butyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Chemical Synthesis
One primary area of scientific research application for compounds related to N-(tert-butyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide involves their reactivity and utility in chemical synthesis. For instance, the reaction of carbonyl compounds with similar triazine derivatives has led to the creation of various heterocyclic compounds with potential application in medicinal chemistry and materials science. These reactions showcase the versatility of these compounds in synthesizing a wide range of chemical structures with diverse properties (Mironovich, Kostina, & Podol’nikova, 2013).
Antimicrobial and Larvicidal Activities
Another significant area of application for such compounds is in the development of antimicrobial and larvicidal agents. Novel triazinone derivatives have been synthesized and evaluated for their growth inhibition properties against certain bacterial and fungal pathogens, as well as for their mosquito larvicidal activity. This research highlights the potential of these compounds in addressing global health challenges related to infectious diseases and vector control (Kumara et al., 2015).
Cognitive Enhancement Properties
Moreover, derivatives of the mentioned compound class have been identified as functionally selective inverse agonists at the benzodiazepine site of GABA(A) alpha5 receptors, showcasing orally bioavailable properties and the capability to enhance performance in animal models of cognition. This suggests their potential application in developing therapeutic strategies for cognitive disorders without the side effects typically associated with nonselective GABA(A) inverse agonists (Chambers et al., 2004).
Synthetic Methodologies and Antimicrobial Evaluation
Further studies have focused on the synthesis of new heterocycles incorporating the antipyrine moiety, revealing the antimicrobial potential of the synthesized compounds. These studies provide insights into the structural requirements for antimicrobial activity and open avenues for the design of new antimicrobial agents based on triazine and related frameworks (Bondock, Rabie, Etman, & Fadda, 2008).
Anticancer Activity
Another compelling application area is the exploration of anticancer activities. Novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have been synthesized, showing significant in vitro anticancer activity. This research underscores the potential of such compounds in developing new anticancer therapies, with certain compounds selectively influencing non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
Properties
IUPAC Name |
N-tert-butyl-2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-17(2,3)18-13(23)11-22-15(25)14(24)21-10-9-20(16(21)19-22)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMHBXPQGREATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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